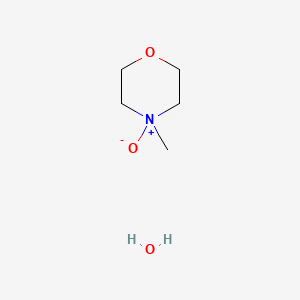

4-Methylmorpholine N-oxide monohydrate

Description

The exact mass of the compound 4-Methylmorpholine N-oxide monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Foam boosting; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 4-Methylmorpholine N-oxide monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylmorpholine N-oxide monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-4-oxidomorpholin-4-ium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.H2O/c1-6(7)2-4-8-5-3-6;/h2-5H2,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZPLXZGZWWXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601338654 | |

| Record name | N-Methylmorpholine N-oxide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601338654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70187-32-5, 80913-66-2 | |

| Record name | N-Methylmorpholine N-oxide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070187325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmorpholine N-oxide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601338654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylmorpholine N-oxide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLMORPHOLINE N-OXIDE HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLMORPHOLINE N-OXIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/087WU2FTQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 4-Methylmorpholine N-oxide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylmorpholine N-oxide, commonly abbreviated as NMO or NMMO, is a heterocyclic amine oxide. In its commercially supplied monohydrate form (C₅H₁₁NO₂·H₂O), it serves as a versatile and powerful tool in modern organic chemistry and material science.[1][2] Its unique chemical properties make it an indispensable reagent, particularly as a co-oxidant in catalytic oxidation reactions and as a highly effective solvent for dissolving cellulose (B213188).[1][3] This technical guide provides an in-depth overview of the core chemical properties of 4-Methylmorpholine N-oxide monohydrate, detailed experimental methodologies for property determination, and visualizations of its key reaction mechanisms.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of 4-Methylmorpholine N-oxide monohydrate are summarized below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| IUPAC Name | 4-methylmorpholin-4-ium-4-olate;hydrate | [4][5] |

| Synonyms | NMO, NMMO, N-Methylmorpholine oxide monohydrate | [1][6] |

| CAS Number | 70187-32-5 | [6][7] |

| Molecular Formula | C₅H₁₁NO₂ · H₂O | [6][7] |

| Molecular Weight | 135.16 g/mol | [5][7] |

| Appearance | White to cream crystalline powder or lumps | [4][8] |

| Melting Point | 71-75 °C | [6][9] |

| Solubility | Soluble in water and polar organic solvents like methanol (B129727) and DMSO | [10][11][12] |

| Water Content | 10-16% (Karl Fischer Titration) | [4] |

| Assay | ≥95.0% to ≥98.0% (Non-aqueous acid-base Titration) | [4][6] |

| Key Characteristic | Hygroscopic | [8] |

Core Chemical Applications and Mechanisms

The utility of NMMO monohydrate is rooted in two primary chemical functions: its ability to act as a potent co-oxidant and its exceptional capacity to dissolve cellulose.

Role as a Co-oxidant in Catalytic Cycles

NMMO is widely employed as a terminal oxidant to regenerate a metal catalyst in a variety of oxidation reactions. This allows for the use of expensive and often toxic catalysts, such as osmium tetroxide and tetrapropylammonium (B79313) perruthenate (TPAP), in substoichiometric, catalytic amounts.[2]

In the Sharpless asymmetric dihydroxylation, NMMO is used to re-oxidize the osmium(VI) species back to the active osmium(VIII) tetroxide, allowing the catalytic cycle to continue. This reaction converts prochiral alkenes into chiral vicinal diols with high enantioselectivity.[13][14][15]

Caption: Catalytic cycle of Sharpless Asymmetric Dihydroxylation with NMMO.

NMMO serves as the stoichiometric oxidant in the Ley-Griffith oxidation, which typically converts primary alcohols to aldehydes and secondary alcohols to ketones.[1] It regenerates the active Ruthenium(VII) catalyst (TPAP) from the reduced Ruthenium(V) state.[4][16][17]

Caption: Catalytic cycle of TPAP-mediated alcohol oxidation with NMMO.

Cellulose Dissolution

Cellulose is notoriously insoluble due to its extensive and highly structured intermolecular and intramolecular hydrogen bonding network.[1] NMMO monohydrate is a potent direct solvent for cellulose because the oxygen atom of its N-O dipole is a strong hydrogen bond acceptor.[18] It disrupts the existing hydrogen bonds between cellulose chains, allowing the polymer to dissolve and form a homogeneous solution known as "dope."[12][19] This process is the foundation of the environmentally friendly Lyocell process for producing regenerated cellulose fibers.[1][20]

Caption: Mechanism of cellulose dissolution by NMMO monohydrate.

Experimental Protocols for Property Determination

The quantitative data presented in this guide are determined by established laboratory procedures. Below are outlines of the methodologies for key properties.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

-

Apparatus: Mel-Temp apparatus or Thiele tube setup, thermometer, glass capillary tubes.[10]

-

Procedure:

-

A small amount of finely powdered, dry NMMO monohydrate is packed into a glass capillary tube to a depth of 1-2 mm.[10][21]

-

The capillary is placed in the heating block of the apparatus alongside a calibrated thermometer.

-

The sample is heated rapidly to approximately 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.[8]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[8][21]

-

Water Content by Karl Fischer Titration

This is the standard method for accurately determining the water content of hydrates.

-

Apparatus: Automated Karl Fischer titrator (volumetric or coulometric), titration cell, analytical balance.

-

Principle: The titration is based on the reaction between iodine and water in the presence of sulfur dioxide, a base (like imidazole), and an alcohol (like methanol).[22] The endpoint is detected potentiometrically when an excess of iodine is present.[22]

-

Procedure:

-

The titration vessel is charged with a suitable solvent (e.g., methanol) and titrated to a dry endpoint with the Karl Fischer reagent to eliminate residual moisture.[7]

-

A precisely weighed sample of NMMO monohydrate is quickly added to the conditioned vessel.[7][23]

-

The sample is stirred to dissolve and release its water.

-

The sample is titrated with the Karl Fischer reagent until the stable endpoint is reached. The volume of titrant consumed is used to calculate the water content based on the predetermined titer of the reagent.[7]

-

Assay by Non-Aqueous Acid-Base Titration

The basicity of the amine oxide function can be determined by titration in a non-aqueous solvent.

-

Apparatus: Potentiometric titrator or manual burette setup, pH electrode suitable for non-aqueous media (e.g., Solvotrode), analytical balance.[24]

-

Reagents: Glacial acetic acid (solvent), perchloric acid in glacial acetic acid (titrant), crystal violet indicator (for manual titration).[25][26]

-

Procedure:

-

A precisely weighed sample of NMMO monohydrate is dissolved in glacial acetic acid.[27]

-

The solution is titrated with a standardized solution of perchloric acid in glacial acetic acid. The acetic acid solvent enhances the basicity of the amine oxide, allowing for a sharp endpoint.[27]

-

The endpoint is determined potentiometrically by the inflection point of the titration curve or visually by the color change of an indicator (e.g., violet to blue-green for crystal violet).[24][26]

-

A blank titration of the solvent is performed, and the sample titer is corrected accordingly.[26]

-

Safety and Handling

4-Methylmorpholine N-oxide monohydrate requires careful handling due to its hazardous properties.

-

Hazards: It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[5][8][13] It is also hygroscopic and should be protected from moisture.[8]

-

Handling Precautions:

-

Work in a well-ventilated area or under a fume hood to avoid inhaling dust.[13][19]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and a lab coat.[13][19]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly closed container in a dry, cool place, away from incompatible materials such as strong oxidizing agents.[18][19]

-

Conclusion

4-Methylmorpholine N-oxide monohydrate is a multifaceted compound whose chemical properties make it a cornerstone reagent in both synthetic chemistry and industrial processes. Its role as a recyclable, effective co-oxidant promotes greener, more efficient catalytic reactions. Simultaneously, its unique ability to dissolve cellulose via hydrogen-bond disruption has paved the way for more sustainable methods of fiber production. A thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]

- 2. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]

- 3. rroij.com [rroij.com]

- 4. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.gfschemicals.com [info.gfschemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. 4-甲基吗啡-N-氧化物 一水合物 ≥95.0% (N) | Sigma-Aldrich [sigmaaldrich.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pennwest.edu [pennwest.edu]

- 12. trace.tennessee.edu [trace.tennessee.edu]

- 13. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 16. Tetrapropylammonium perruthenate - Wikipedia [en.wikipedia.org]

- 17. Tetrapropylammonium Perruthenate - TPAP [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Molecular mechanism of cellulose dissolution in N-methyl morpholine-N-oxide: A molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. byjus.com [byjus.com]

- 22. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 23. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 24. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]

- 25. sips.org.in [sips.org.in]

- 26. hnsgroupofcolleges.org [hnsgroupofcolleges.org]

- 27. mt.com [mt.com]

The Unveiling of a Potent Polar Aprotic Solvent: A Technical Guide to N-Methylmorpholine N-oxide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

N-Methylmorpholine N-oxide monohydrate (NMMO monohydrate), a heterocyclic amine oxide, has emerged as a powerful and versatile polar aprotic solvent with significant implications across various scientific disciplines. While its role as a co-oxidant in organic synthesis is well-established, its capacity to dissolve otherwise intractable biopolymers, most notably cellulose (B213188), has positioned it as a key player in the development of sustainable materials and advanced drug delivery systems. This technical guide provides an in-depth exploration of the core properties, experimental applications, and safety considerations of NMMO monohydrate, offering a comprehensive resource for professionals in research and development.

Physicochemical Properties of NMMO Monohydrate

NMMO monohydrate's efficacy as a polar aprotic solvent is rooted in its unique molecular structure and resulting physicochemical properties. The highly polar N-O bond and the presence of a water molecule in its crystalline structure contribute to its remarkable solvent capabilities. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Notes |

| Molecular Formula | C₅H₁₁NO₂·H₂O | [1] |

| Molecular Weight | 135.16 g/mol | [2] |

| Melting Point | 71-75 °C | [1] |

| Appearance | Colorless to slightly yellow crystalline powder | [3] |

| Solubility | Soluble in water, ethanol, and other polar solvents.[4][5] | Insoluble in non-polar solvents. |

| Water Content | ~13.3% by weight | This corresponds to the monohydrate form.[6] |

Table 1: Physicochemical Properties of N-Methylmorpholine N-oxide Monohydrate

The Mechanism of Cellulose Dissolution: A Hydrogen Bond Disruptor

Cellulose, a polymer of glucose, is notoriously difficult to dissolve due to its extensive network of intra- and intermolecular hydrogen bonds, which create a highly crystalline and rigid structure.[1] NMMO monohydrate's primary claim to fame is its ability to break down this intricate hydrogen bond network, a process that is fundamental to the Lyocell process for producing regenerated cellulose fibers.[7]

The dissolution mechanism involves the potent hydrogen bond acceptor capability of the N-O group in the NMMO molecule. The oxygen atom of the N-O dipole forms strong hydrogen bonds with the hydroxyl groups of the cellulose chains, effectively disrupting the existing hydrogen bonds within the cellulose structure.[8][9] This process allows the individual cellulose polymer chains to be solvated and dispersed within the NMMO monohydrate matrix, forming a viscous solution known as "dope."[1] The presence of a critical amount of water in the monohydrate form is crucial for this process, as it plasticizes the NMMO and facilitates its penetration into the cellulose fibers.[10]

Figure 1: Mechanistic pathway of cellulose dissolution by NMMO monohydrate.

Experimental Protocols: Cellulose Dissolution and Lyocell Fiber Spinning

The following protocols provide a general framework for laboratory-scale cellulose dissolution and the subsequent spinning of Lyocell fibers.

Protocol 1: Laboratory-Scale Cellulose Dissolution

This protocol is adapted from methodologies described for preparing cellulose solutions in NMMO monohydrate.[10][11]

Materials:

-

N-Methylmorpholine N-oxide monohydrate (≥95% purity)

-

Cellulose source (e.g., microcrystalline cellulose, dissolving pulp)

-

Distilled water

-

Heat-resistant beaker or reaction vessel

-

Mechanical stirrer with a high-torque motor

-

Heating mantle or oil bath with temperature control

-

Vacuum pump (optional, for water removal)

Procedure:

-

Preparation of NMMO Monohydrate: If starting with a more hydrated form of NMMO, the water content needs to be adjusted to approximately 13.3% to form the monohydrate. This can be achieved by heating the aqueous NMMO solution under vacuum to evaporate excess water.

-

Mixing: In a heat-resistant vessel, combine the NMMO monohydrate and the desired amount of cellulose. A typical laboratory-scale ratio is around 5-15% cellulose by weight.[12]

-

Heating and Stirring: Heat the mixture to approximately 90-120°C with vigorous stirring.[13] The exact temperature will depend on the cellulose source and desired dissolution rate. Caution: NMMO can decompose exothermically at temperatures above 150°C.[14]

-

Dissolution: Continue heating and stirring for 1-4 hours, or until a clear, viscous, and homogenous solution (dope) is formed.[15] The dissolution time will vary based on the degree of polymerization of the cellulose and the stirring efficiency.

-

Degassing (Optional): To remove any trapped air bubbles, the dope (B7801613) can be centrifuged or placed under a vacuum.

Protocol 2: Laboratory-Scale Lyocell Fiber Spinning (Dry-Jet Wet Spinning)

This protocol outlines the basic steps for spinning regenerated cellulose fibers from the prepared dope.[16][17]

Materials:

-

Cellulose dope (prepared as in Protocol 1)

-

Syringe pump or other extrusion system

-

Spinneret (a small orifice, e.g., a hypodermic needle)

-

Coagulation bath (containing water or a dilute NMMO solution)

-

Washing baths (containing distilled water)

-

Drying oven

Procedure:

-

Extrusion: Load the warm cellulose dope into the extrusion system. Extrude the dope through the spinneret at a constant rate into an air gap.

-

Coagulation: The extruded filament travels through the air gap and then enters the coagulation bath. The water in the bath acts as a non-solvent, causing the cellulose to precipitate and solidify into a fiber.

-

Washing: The newly formed fiber is passed through a series of washing baths to remove the NMMO solvent.

-

Drying: The washed fiber is then dried in an oven under controlled temperature and tension to remove residual water and to influence the final properties of the fiber.

Figure 2: Experimental workflow for the Lyocell process.

Applications in Organic Synthesis and Drug Development

While the primary application of NMMO monohydrate is in cellulose processing, its nature as a polar aprotic solvent makes it a candidate for use in organic synthesis, particularly for reactions involving polar reagents or intermediates. Its high boiling point allows for reactions to be conducted at elevated temperatures.

Although widely known as a co-oxidant, for instance in the Sharpless asymmetric dihydroxylation and oxidations with TPAP, its direct use as a reaction solvent is less documented but holds potential.[5] For example, the use of N-oxides in butanol as a solvent has been reported for the site-selective oxidation of vicinal bis(boronates).[4]

In the context of drug development, the ability of NMMO monohydrate to dissolve cellulose and other biopolymers is of significant interest for the creation of novel drug delivery systems.[18][19] Cellulose-based materials are biocompatible, biodegradable, and can be formulated into various forms such as films, hydrogels, and nanoparticles for controlled drug release. While direct use of NMMO in final pharmaceutical formulations is unlikely due to regulatory hurdles, its role in the fabrication of these cellulose-based drug delivery matrices is a promising area of research. For instance, drug-loaded cellulose nanoparticles could potentially be prepared by dissolving cellulose and the active pharmaceutical ingredient (API) in NMMO monohydrate, followed by a controlled precipitation process.

Safety and Handling

N-Methylmorpholine N-oxide monohydrate requires careful handling due to its chemical properties and potential hazards.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.[13]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat should be worn.[13]

-

Respiratory Protection: In case of dust formation or aerosols, a respirator with a suitable particle filter is recommended.[13]

Handling and Storage:

-

NMMO monohydrate is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[15]

-

Avoid contact with strong oxidizing agents and strong acids.[15]

-

As mentioned, NMMO can undergo exothermic decomposition at elevated temperatures, especially in the presence of contaminants like transition metals.[20] Therefore, temperature control during dissolution procedures is critical.

Disposal:

-

Dispose of NMMO monohydrate and its solutions in accordance with local, state, and federal regulations. It should be treated as chemical waste and not disposed of down the drain.[21]

Conclusion

N-Methylmorpholine N-oxide monohydrate stands out as a highly effective polar aprotic solvent with a unique ability to dissolve cellulose and other challenging biopolymers. Its central role in the environmentally friendly Lyocell process highlights its significance in the development of sustainable materials. For researchers and professionals in drug development, NMMO monohydrate offers a valuable tool for the fabrication of innovative cellulose-based drug delivery systems. A thorough understanding of its properties, handling requirements, and dissolution mechanisms is paramount to harnessing its full potential in a safe and effective manner. Further research into its applications as a reaction solvent in organic synthesis is warranted and could unveil new synthetic pathways for complex molecules.

References

- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Versatile Solvent: 4-Methylmorpholine N-oxide_Chemicalbook [chemicalbook.com]

- 4. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]

- 5. atamankimya.com [atamankimya.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular mechanism of cellulose dissolution in N-methyl morpholine-N-oxide: A molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. trace.tennessee.edu [trace.tennessee.edu]

- 11. researchgate.net [researchgate.net]

- 12. Regenerated cellulose by the Lyocell process, a brief review of the process and properties :: BioResources [bioresources.cnr.ncsu.edu]

- 13. aksci.com [aksci.com]

- 14. Recovery of N-Methylmorpholine N-Oxide (NMMO) in Lyocell Fibre Manufacturing Process [mdpi.com]

- 15. fishersci.com [fishersci.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. N-Methylmorpholine-N-oxide (NMMO): hazards in practice and pitfalls in theory | springerprofessional.de [springerprofessional.de]

- 21. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of 4-Methylmorpholine N-oxide (NMMO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylmorpholine (B44366) N-oxide, commonly known as NMMO, is a heterocyclic amine oxide of significant interest in various fields of chemical synthesis and material science. It is a derivative of morpholine (B109124) and is widely recognized for its potent oxidizing capabilities and its unique solvent properties, particularly in the dissolution of cellulose (B213188) for the production of Lyocell fibers.[1][2] In the realm of organic synthesis, NMMO serves as a crucial co-oxidant, most notably in the Sharpless asymmetric dihydroxylation and the Upjohn dihydroxylation reactions, where it facilitates the regeneration of the primary oxidant, osmium tetroxide.[2] This technical guide provides a comprehensive overview of the molecular structure of NMMO, supported by spectroscopic and crystallographic data, detailed experimental protocols for its synthesis and purification, and an examination of its role in key synthetic transformations.

Molecular Structure and Properties

4-Methylmorpholine N-oxide is a white to off-white crystalline solid in its anhydrous form and as a monohydrate.[3] It is a hygroscopic compound with good solubility in water and other polar organic solvents.[4] The core of the NMMO molecule is a morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms. The nitrogen atom is quaternized by a methyl group and oxidized to form an N-oxide functionality. This N-O bond is a key feature of the molecule, contributing to its polarity and reactivity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 4-Methylmorpholine N-oxide is presented in the tables below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO₂ | [5] |

| Molecular Weight | 117.15 g/mol | [5] |

| CAS Number | 7529-22-8 | [6] |

| Melting Point (Anhydrous) | 180-184 °C | |

| Melting Point (Monohydrate) | ~74 °C | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in water and polar organic solvents | [4] |

| Spectroscopic Data | Description | Reference(s) |

| ¹H NMR | Spectra available in databases. | [7] |

| ¹³C NMR | Spectra available in databases. | [7] |

| FTIR | Spectra available in databases. | [4] |

| Raman | Spectra available in databases. | [4] |

| Mass Spectrometry | Spectra available in databases. | [3] |

Experimental Protocols

Synthesis of 4-Methylmorpholine N-oxide Monohydrate

This protocol is adapted from a well-established procedure for the synthesis of NMMO monohydrate via the oxidation of N-methylmorpholine with hydrogen peroxide.[8]

Materials:

-

N-methylmorpholine (NMM)

-

30% Hydrogen peroxide (H₂O₂)

-

Methanol

-

Acetone

-

Activated charcoal

-

Celite

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add N-methylmorpholine.

-

Heat the flask to 75 °C in an oil bath.

-

Slowly add 30% hydrogen peroxide dropwise to the stirred N-methylmorpholine solution over a period of several hours.

-

After the addition is complete, continue stirring the mixture at 75 °C until a peroxide test (e.g., with potassium iodide starch paper) is negative.

-

Cool the reaction mixture and add a slurry of activated charcoal and Celite in methanol. Stir for one hour.

-

Filter the mixture and wash the filter cake with methanol.

-

Concentrate the filtrate by rotary evaporation.

-

Dissolve the resulting viscous oil in hot acetone.

-

Allow the solution to cool to room temperature, which should induce crystallization. Seeding with a small crystal of NMMO monohydrate may be necessary.

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with cold acetone, and dry under vacuum to yield 4-methylmorpholine N-oxide monohydrate.

Purification of Anhydrous 4-Methylmorpholine N-oxide

Anhydrous NMMO can be obtained from the monohydrate by careful removal of water.

Procedure:

-

The NMMO monohydrate can be dehydrated by azeotropic distillation with a suitable solvent such as toluene (B28343) or by careful heating under vacuum.

-

For laboratory-scale preparation, heating the monohydrate under high vacuum at a temperature below its decomposition point is a common method. The exact temperature and duration will depend on the scale and the vacuum system used.

Role in Key Synthetic Reactions

Upjohn and Sharpless Asymmetric Dihydroxylation

A primary application of NMMO in organic synthesis is as a stoichiometric co-oxidant in dihydroxylation reactions of alkenes catalyzed by osmium tetroxide.[2] In these reactions, the Os(VIII) species is reduced to Os(VI) after reacting with the alkene. NMMO then re-oxidizes the Os(VI) back to Os(VIII), allowing the catalytic cycle to continue with only a substoichiometric amount of the toxic and expensive osmium tetroxide.

The Sharpless asymmetric dihydroxylation further employs chiral ligands to achieve enantioselective synthesis of diols, a critical transformation in the synthesis of many pharmaceutical compounds.

Experimental Workflow for Sharpless Asymmetric Dihydroxylation:

References

- 1. Recovery of N-Methylmorpholine N-Oxide (NMMO) in Lyocell Fibre Manufacturing Process | MDPI [mdpi.com]

- 2. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]

- 3. Methyl morpholine oxide | C5H11NO2 | CID 82029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Intricate Dance of Dissolution: A Technical Guide to the Mechanism of Cellulose Solubilization by NMMO Monohydrate

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the dissolution mechanism of cellulose (B213188) in N-Methylmorpholine N-oxide (NMMO) monohydrate, a cornerstone of the environmentally benign Lyocell process. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core molecular interactions, thermodynamic drivers, and critical process parameters that govern this pivotal industrial process. Through a synthesis of current research, this guide presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of the underlying scientific principles.

Executive Summary

The dissolution of cellulose, a polymer notoriously resistant to solubilization due to its extensive intra- and intermolecular hydrogen bonding network, is a critical step in the production of regenerated cellulosic fibers and other advanced materials. N-Methylmorpholine N-oxide (NMMO) monohydrate has emerged as a highly effective and commercially viable direct solvent for cellulose. This document elucidates the mechanism of this process, highlighting the crucial role of the N-O dipole in NMMO, the competitive nature of water, and the thermodynamic forces that favor dissolution. A thorough understanding of these principles is paramount for process optimization, quality control, and the development of novel cellulose-based products.

The Molecular Mechanism of Dissolution

The dissolution of cellulose in NMMO monohydrate is a complex physical process primarily driven by the disruption of the hydrogen bond network within the cellulose structure and the formation of new hydrogen bonds between cellulose and NMMO.[1] The highly polar N-O group in the NMMO molecule is the key player in this interaction.

The process can be conceptualized in the following stages:

-

Swelling: Initially, the NMMO/water solvent system penetrates the amorphous regions of the cellulose fibers. This leads to a swelling of the cellulose matrix as the solvent molecules begin to interact with the accessible hydroxyl groups on the cellulose chains.[1]

-

Hydrogen Bond Disruption: The potent hydrogen bond acceptor ability of the oxygen atom in the N-O group of NMMO allows it to competitively break the existing intra- and intermolecular hydrogen bonds between the cellulose chains.

-

Formation of Cellulose-NMMO Hydrogen Bonds: As the cellulose hydrogen bonds are cleaved, new, strong hydrogen bonds are formed between the hydroxyl protons of cellulose and the oxygen atom of the NMMO's N-oxide group.[2][3][4]

-

Solvation and Dissolution: This exchange of hydrogen bonding partners leads to the individualization of cellulose chains and their solvation by the NMMO molecules, resulting in a homogenous solution.

The role of water is critical and nuanced. NMMO monohydrate (containing approximately 13.3% water by weight) is an optimal solvent.[5] Anhydrous NMMO has a very high melting point and is thermally unstable, while higher water content reduces the dissolving power of NMMO as water molecules compete with cellulose for hydrogen bonding with the N-O group.[6]

A visual representation of this molecular interaction is provided below.

References

- 1. trace.tennessee.edu [trace.tennessee.edu]

- 2. Effect of Water Content in N-Methylmorpholine N-Oxide/Cellulose Solutions on Thermodynamics, Structure, and Hydrogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Unraveling the Hydrogen Bond Network in NMMO-Cellulose Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the complex hydrogen bonding network that underpins the dissolution of cellulose (B213188) in N-Methylmorpholine N-oxide (NMMO). Understanding these molecular interactions is paramount for optimizing the Lyocell process, developing novel cellulose-based biomaterials, and formulating drug delivery systems. This document synthesizes data from spectroscopic and computational studies, details common experimental protocols, and visualizes the core relationships governing this unique solvent system.

The Dissolution Mechanism: A Dance of Hydrogen Bonds

Cellulose, a polymer of β(1→4) linked D-glucose units, is notoriously insoluble in water and most common organic solvents. Its insolubility stems from a highly structured, dense network of intra- and intermolecular hydrogen bonds between its hydroxyl groups (at the C2, C3, and C6 positions), which packs the chains into a rigid, crystalline structure.[1]

The dissolution process in NMMO, particularly NMMO monohydrate (containing ~13.3% water by weight), is a physical phenomenon driven by the disruption of this native hydrogen bond network and the formation of new, favorable interactions with the solvent.[2] The highly polar N-oxide group (N⁺-O⁻) of the NMMO molecule is the primary actor in this process. The oxygen atom of the N-O group acts as a powerful hydrogen bond acceptor, competing for and breaking the hydrogen bonds between cellulose chains.[3]

Once the cellulose chains are separated, they are solvated by NMMO and water molecules, forming a new, dynamic hydrogen bond network. This guide explores the nature and quantification of these new interactions.

Key Molecular Interactions

The ternary system of cellulose, NMMO, and water is characterized by a competitive equilibrium of several types of hydrogen bonds:

-

Cellulose-NMMO: The dominant interaction responsible for dissolution, primarily between the oxygen of the NMMO N-O group and the hydroxyl protons of cellulose (Cel-OH···O-NMMO).

-

Cellulose-Water: Cellulose hydroxyl groups can also form hydrogen bonds with water molecules (Cel-OH···OH₂).

-

NMMO-Water: The N-O group of NMMO readily forms strong hydrogen bonds with water. This interaction is critical, as excess water will preferentially bond with NMMO, reducing its ability to dissolve cellulose and leading to cellulose regeneration or precipitation.[4]

-

Water-Water: Standard hydrogen bonding between water molecules.

-

Cellulose-Cellulose: Residual or reformed intra- and intermolecular bonds.

The logical relationship of these interactions, centered on the disruption of the native cellulose structure, is visualized below.

Quantitative Analysis of the Hydrogen Bond Network

Spectroscopic and computational methods provide quantitative insights into the hydrogen bond network. While precise values can vary with cellulose concentration, temperature, and water content, the following tables summarize key findings and representative data from the literature.

Data from Molecular Dynamics (MD) Simulations

MD simulations are powerful tools for probing molecular-level interactions. They allow for the calculation of average hydrogen bond numbers (coordination numbers) between different species in the solution. The data below is derived from supplementary information from an all-atom molecular dynamics study, illustrating the distribution of hydrogen bonds per glucose unit at a 1:1 NMMO:water ratio.[5]

| Interaction Pair (Donor → Acceptor) | Avg. H-Bonds per Glucose Unit |

| Cellulose → NMMO | |

| Cellulose O2-H → NMMO O1 (N-O oxygen) | 0.47 |

| Cellulose O3-H → NMMO O1 (N-O oxygen) | 0.25 |

| Cellulose O6-H → NMMO O1 (N-O oxygen) | 0.43 |

| Cellulose → Water | |

| Cellulose O2-H → Water Oxygen | 0.22 |

| Cellulose O3-H → Water Oxygen | 0.10 |

| Cellulose O6-H → Water Oxygen | 0.19 |

| Water → Cellulose | |

| Water-H → Cellulose O2 | 0.15 |

| Water-H → Cellulose O3 | 0.19 |

| Water-H → Cellulose O6 | 0.22 |

Note: This data highlights that the hydroxyl groups at the C2 and C6 positions are more involved in hydrogen bonding with NMMO compared to the C3 hydroxyl.[5]

Spectroscopic Data: FTIR and NMR

FTIR and NMR spectroscopy are primary experimental techniques for probing hydrogen bonds. The formation of a hydrogen bond alters the electron density around protons and associated atoms, leading to measurable shifts in vibrational frequencies (FTIR) and resonance frequencies (NMR).

The O-H stretching region in the FTIR spectrum (approx. 3000-3700 cm⁻¹) is particularly sensitive to hydrogen bonding. A stronger hydrogen bond weakens the O-H covalent bond, shifting its stretching vibration to a lower wavenumber. Deconvolution of this broad band can help assign contributions from different types of hydrogen bonds. The following table provides representative assignments; specific values are highly dependent on the sample state and deconvolution model.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| ~3490 | O-H Stretch | Intramolecular H-bond in Cellulose (e.g., O3-H···O5)[6] |

| ~3350 | O-H Stretch | Intermolecular H-bond in Cellulose (e.g., O6-H···O3)[6] |

| ~3300 | O-H Stretch | Stronger H-bond, likely involving Cellulose OH and NMMO Oxygen |

| ~3200 | O-H Stretch | Very strong H-bond, potentially NMMO-Water interactions |

| ~1640 | H-O-H Bend | Absorbed water molecules[7] |

When cellulose dissolves, the disruption of its rigid, crystalline structure and the formation of new hydrogen bonds with the solvent cause the chemical environment of the hydroxyl protons to change. This results in a downfield shift (to a higher ppm value) in the ¹H-NMR spectrum. Obtaining high-resolution spectra can be challenging. The table below is illustrative of the expected shifts.

| Hydroxyl Proton | Representative Shift in Solid State (ppm) | Expected Shift in NMMO Solution (ppm) |

| O2-H | 4.0 - 5.0 | > 6.0 |

| O3-H | 4.0 - 5.0 | > 6.0 |

| O6-H | 4.0 - 5.0 | > 5.0 |

Note: The actual observed chemical shifts are highly sensitive to temperature, water content, and proton exchange rates.

Experimental Protocols

Reproducible preparation and analysis of NMMO-cellulose solutions are critical for research. The following sections detail generalized protocols for key experimental workflows.

Preparation of NMMO-Cellulose Solution

This protocol describes a common laboratory method for dissolving cellulose in NMMO monohydrate.

Methodology:

-

Materials: Use dried cellulose (e.g., microcrystalline cellulose or dissolving pulp), NMMO monohydrate, and a thermal stabilizer such as propyl gallate (typically ~0.5-1.0 wt% relative to cellulose) to prevent degradation at high temperatures.

-

Mixing: Combine the components in a high-torque mixer or a kneader capable of handling high viscosity. For laboratory scale, a stirred glass reactor can be used.

-

Dissolution: Heat the slurry to between 90°C and 120°C under continuous stirring. Applying a vacuum helps to remove any excess water, which is crucial for achieving dissolution.

-

Homogenization: Continue heating and mixing until the solution becomes visually transparent and homogeneous. This can take from 30 minutes to several hours depending on the cellulose degree of polymerization and concentration.

-

Storage: Once prepared, the solution should be stored in a sealed, dry container to prevent moisture absorption, which can cause cellulose to precipitate.

ATR-FTIR Spectroscopy Analysis

Attenuated Total Reflectance (ATR) is a convenient method for analyzing viscous solutions like NMMO-cellulose dope.

Methodology:

-

Instrument Setup: Use an FTIR spectrometer equipped with a heated ATR accessory (e.g., with a diamond or ZnSe crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal at the desired analysis temperature (e.g., 90°C).

-

Sample Application: Apply a small amount of the hot, viscous NMMO-cellulose solution directly onto the ATR crystal, ensuring complete and uniform contact.

-

Spectrum Acquisition: Allow the sample temperature to equilibrate for a few minutes, then acquire the infrared spectrum. A typical acquisition may involve 32-64 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum can be analyzed by examining shifts in characteristic bands (e.g., the O-H stretching region). For quantitative analysis, deconvolution algorithms can be applied to the spectral data to separate overlapping peaks.[2]

The Critical Role of Water

Water content is the most critical parameter controlling the dissolution and regeneration of cellulose in NMMO. NMMO monohydrate is an excellent solvent, but as the water content increases, NMMO's strong affinity for water causes it to preferentially form hydrogen bonds with water molecules rather than with cellulose hydroxyl groups. When the water concentration becomes too high (typically >20-25% by weight), the NMMO-cellulose hydrogen bonds are broken, and the cellulose chains re-aggregate and precipitate, a process known as regeneration.

This behavior is fundamental to the Lyocell process, where the dissolved cellulose "dope" is extruded into a water bath to regenerate the cellulose into fibers.[1] Understanding and precisely controlling the water content is therefore essential for managing the entire process from dissolution to fiber spinning.

References

- 1. trace.tennessee.edu [trace.tennessee.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Characterization of Individual Hydrogen Bonds in Crystalline Regenerated Cellulose Using Resolved Polarized FTIR Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IR Study on Cellulose with the Varied Moisture Contents: Insight into the Supramolecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

Physical Characteristics of N-methylmorpholine N-oxide (NMMO) Monohydrate Crystals: A Technical Guide

Introduction

N-methylmorpholine N-oxide (NMMO) is a heterocyclic amine oxide widely utilized in organic chemistry and, most notably, in industrial processes.[1] Its monohydrate form (NMMO·H₂O) is of particular importance as a direct solvent for cellulose (B213188) in the Lyocell process, an environmentally more benign method for producing regenerated cellulose fibers.[1][2] The ability of NMMO monohydrate to dissolve cellulose is attributed to the highly polar N-O bond, which effectively disrupts the extensive hydrogen-bonding network in cellulose.[2][3] This technical guide provides an in-depth overview of the core physical characteristics of NMMO monohydrate crystals, intended for researchers, scientists, and professionals in drug development and materials science. The guide summarizes key quantitative data, outlines experimental protocols for characterization, and visualizes critical relationships and workflows.

General and Compositional Properties

NMMO is hygroscopic and can form several stable hydrates, with the monohydrate being the most critical for cellulose dissolution.[4][5] The monohydrate consists of 13.3 wt% water and 86.7 wt% NMMO.[6] This specific water content is crucial for its solvent properties.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃NO₃ | [7] |

| Molecular Weight | 135.16 g/mol | [7] |

| Composition | 13.3 wt% H₂O, 86.7 wt% NMMO | [6] |

| Parent Compound | N-methylmorpholine N-oxide (NMMO) | [7] |

| Appearance | Crystalline solid |

Crystallographic and Structural Properties

The crystal structure of NMMO hydrates varies depending on the hydration number (n).[8] When the hydration number is not precisely 1, a mixture of different crystal forms can exist.[3] The monohydrate form possesses a distinct crystal structure that is fundamental to its interaction with polymers like cellulose. Detailed crystallographic data, including unit cell parameters and space group, can be found in resources like the Crystallography Open Database (COD).[9]

Thermal Properties and Stability

The thermal behavior of NMMO monohydrate is a critical aspect of its application, particularly in the Lyocell process, which operates at elevated temperatures. The melting point of the monohydrate is significantly lower than that of its anhydrous form. However, NMMO is thermally unstable at higher temperatures and can undergo exothermic, runaway degradation, posing a significant safety hazard.[3][4] The energy-rich N-O bond can cleave, releasing approximately 222 kJ/mol.[5][10]

| Thermal Event | Temperature (°C) | Notes | Reference |

| Melting Point | ~74-76 °C | The melting point is reduced from 170°C (anhydrous) with the addition of 13.3 wt% water. | [2][11] |

| Solid-Solid Transition | ~90-94 °C | A transition from NMMO monohydrate to anhydrous NMMO has been reported. | [8] |

| Onset of Decomposition | > 150 °C | Can be lower in the presence of catalysts or certain materials like cellulose. Anhydrous NMMO degrades explosively around 180-185°C. | [3][5] |

The main thermal degradation products include N-methylmorpholine (NMM) and morpholine (B109124).[12] The presence of cellulose can lower the NMMO melting point and impede its recrystallization upon cooling.[11]

Spectroscopic Profile

Various spectroscopic techniques are essential for the characterization of NMMO monohydrate crystals and for monitoring its purity and degradation.

-

X-ray Diffraction (XRD): XRD is the definitive method for confirming the crystalline structure of NMMO monohydrate. It is also used to investigate the decrease in cellulose crystallinity as it swells and dissolves in NMMO.[2][11]

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups within the molecule and to study the hydrogen bonding between NMMO, water, and dissolved cellulose. It can also be employed to develop calibration curves for quantifying NMMO content in aqueous solutions.[2][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure of NMMO. NMR is also highly effective for identifying and quantifying thermal degradation products in solution.[10][11]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible data on the physical characteristics of NMMO monohydrate.

References

- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. trace.tennessee.edu [trace.tennessee.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. repository.lsu.edu [repository.lsu.edu]

- 7. N-Methylmorpholine N-oxide monohydrate | C5H13NO3 | CID 2724197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methyl morpholine oxide | C5H11NO2 | CID 82029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Zwitterionic Character of N-Methylmorpholine N-oxide Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methylmorpholine N-oxide (NMMO), particularly in its monohydrate form (NMMO·H₂O), is a versatile organic compound with significant applications, most notably as a solvent in the Lyocell process for cellulose (B213188) dissolution.[1] Its remarkable solvent power is intrinsically linked to its molecular structure and, specifically, its zwitterionic nature. This technical guide provides an in-depth exploration of the zwitterionic characteristics of NMMO monohydrate, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

The Core of Zwitterionic Nature: The N-O Dative Bond

The defining feature of NMMO's zwitterionic character is the dative covalent bond between the nitrogen and oxygen atoms. In this arrangement, the nitrogen atom, which is part of the morpholine (B109124) ring and also bonded to a methyl group, formally carries a positive charge, while the oxygen atom bears a negative charge. This charge separation within the same molecule, represented as N⁺-O⁻, results in a large molecular dipole moment and a highly polar nature, which are key to its solvent properties.[2]

The SMILES representation of NMMO, C[N+]1(CCOCC1)[O-], explicitly denotes this charge separation.[1] This inherent polarity allows NMMO to act as an excellent hydrogen bond acceptor, enabling it to disrupt the extensive hydrogen-bonding network present in polymers like cellulose.

Quantitative Evidence of Zwitterionic Character

The zwitterionic nature of NMMO monohydrate is not merely a theoretical concept but is substantiated by experimental and computational data. Key parameters providing evidence include bond lengths, dipole moments, and spectroscopic characteristics.

Crystallographic Data

X-ray crystallography provides precise measurements of bond lengths and angles within a crystal lattice. Analysis of the crystal structure of N-Methylmorpholine N-oxide monohydrate reveals a relatively short N-O bond distance, which is indicative of a strong, polar bond with partial double bond character due to resonance. While the specific CIF file for direct analysis was not retrieved, literature on amine oxides reports N-O bond distances typically ranging from 1.366 Å to 1.41 Å.

| Parameter | Anhydrous NMMO | NMMO Monohydrate |

| N-O Bond Length | Data not available | Data not available |

Table 1: Crystallographic Data for NMMO and its Monohydrate. Specific bond lengths for NMMO from the cited Maia et al. (2012) study require direct access to the publication or its supplementary crystallographic data.

Dipole Moment

The dipole moment is a quantitative measure of the polarity of a molecule. Tertiary amine N-oxides are known to possess large dipole moments, typically in the range of 4.5 to 5.0 Debye (D). This high value is a direct consequence of the significant charge separation in the N⁺-O⁻ bond. For comparison, other polar bonds such as P=O and S=O have considerably lower dipole moments. An experimental value for trimethylamine (B31210) oxide, a related simple amine oxide, has been reported to be 5.02 D in benzene (B151609). While a specific experimental value for NMMO was not found in the literature reviewed, its structural similarity to other tertiary amine N-oxides strongly suggests a comparable and significant dipole moment.

| Compound | Experimental Dipole Moment (D) |

| Trimethylamine N-oxide | 5.02 (in benzene) |

| Pyridine N-oxide | 4.24 (in benzene) |

| N-Methylmorpholine N-oxide | Not available |

Table 2: Experimental Dipole Moments of Related Amine Oxides.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms are sensitive to their local electronic environment. The carbon atoms directly bonded to the positively charged nitrogen in the morpholine ring of NMMO are expected to be deshielded, resulting in a downfield shift compared to the parent N-methylmorpholine. Spectral data available from online databases like SpectraBase and ChemicalBook can be analyzed to confirm these shifts.

Infrared (IR) Spectroscopy: The N-O stretching vibration in tertiary amine N-oxides typically appears in the range of 940–970 cm⁻¹. The exact frequency can be influenced by factors such as hydrogen bonding. In NMMO monohydrate, the interaction of the N-O group with water molecules through hydrogen bonds can lead to a shift in this vibrational frequency. Analysis of the FTIR spectrum of NMMO monohydrate from spectral databases can pinpoint this characteristic absorption band.

| Spectroscopic Technique | Key Feature | Expected Observation |

| ¹³C NMR | Chemical shifts of C atoms adjacent to N | Downfield shift due to deshielding by N⁺ |

| FTIR | N-O stretching vibration | Absorption band in the 940–970 cm⁻¹ region |

Table 3: Spectroscopic Signatures of the Zwitterionic Nature of NMMO.

Experimental Protocols

The following sections outline the general methodologies for the key experiments used to characterize the zwitterionic nature of NMMO monohydrate.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure, including bond lengths and angles, of NMMO monohydrate.

Methodology:

-

Crystal Growth: Single crystals of NMMO monohydrate suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.

Dipole Moment Measurement

Objective: To experimentally determine the molecular dipole moment of NMMO.

Methodology (Solution Method):

-

Solution Preparation: A series of dilute solutions of NMMO in a non-polar solvent (e.g., benzene or dioxane) are prepared at known concentrations.

-

Dielectric Constant Measurement: The dielectric constant of the pure solvent and each of the solutions is measured using a capacitance meter.

-

Density and Refractive Index Measurement: The density and refractive index of the solvent and solutions are also measured.

-

Calculation: The molar polarization of the solute at infinite dilution is determined from the experimental data. The dipole moment is then calculated using the Debye equation.

NMR Spectroscopy

Objective: To obtain the ¹³C NMR spectrum of NMMO monohydrate to observe the chemical shifts of the carbon atoms.

Methodology:

-

Sample Preparation: A small amount of NMMO monohydrate is dissolved in a suitable deuterated solvent (e.g., D₂O or CDCl₃). A reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The ¹³C NMR spectrum is acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier-transformed to obtain the spectrum.

FTIR Spectroscopy

Objective: To identify the N-O stretching vibration in the IR spectrum of NMMO monohydrate.

Methodology (KBr Pellet Technique):

-

Sample Preparation: A small amount of NMMO monohydrate is finely ground with dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

Visualizing the Zwitterionic Nature and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows discussed.

Conclusion

The zwitterionic nature of N-Methylmorpholine N-oxide monohydrate, arising from the highly polar N⁺-O⁻ dative bond, is a fundamental aspect of its chemistry that dictates its physical and chemical properties. This inherent charge separation is evidenced by crystallographic data, a large molecular dipole moment, and characteristic spectroscopic signatures. A thorough understanding of this zwitterionic character, supported by the experimental methodologies outlined in this guide, is crucial for researchers and professionals working with NMMO in various applications, from green chemistry and materials science to drug development.

References

The Role of N-Methylmorpholine N-Oxide (NMMO) in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methylmorpholine N-oxide (NMMO), a heterocyclic amine oxide, has emerged as a pivotal reagent in contemporary organic synthesis, primarily functioning as a highly efficient co-oxidant in a variety of catalytic oxidation reactions. Its application allows for the use of catalytic amounts of expensive and often toxic primary oxidants, rendering these transformations more economical, safer, and environmentally benign. This technical guide provides an in-depth exploration of the core principles governing the use of NMMO in organic synthesis, with a focus on its application in dihydroxylation and alcohol oxidation reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers with the practical knowledge required for the successful implementation of NMMO-mediated oxidation strategies.

Core Principles of NMMO as a Co-oxidant

N-Methylmorpholine N-oxide is a stable, commercially available solid, often utilized as its monohydrate.[1] Its primary role in organic synthesis is to act as a terminal oxidant, regenerating a catalytic amount of a primary oxidant that has been reduced during the course of the reaction.[2][3] This catalytic cycle is the cornerstone of NMMO's utility, enabling transformations that would otherwise require stoichiometric quantities of hazardous heavy metal oxidants like osmium tetroxide. The driving force for the oxidation is the N-O bond of NMMO, which, upon transferring its oxygen atom to the reduced catalyst, is converted to N-methylmorpholine.

The general principle can be illustrated by the following workflow:

Caption: General workflow of NMMO as a co-oxidant.

Key Applications of NMMO in Organic Synthesis

The versatility of NMMO as a co-oxidant is demonstrated in several cornerstone reactions of modern organic synthesis.

Osmium-Catalyzed Dihydroxylation of Alkenes

The syn-dihydroxylation of alkenes to vicinal diols is a fundamental transformation. The use of catalytic osmium tetroxide with NMMO as the stoichiometric re-oxidant, known as the Upjohn dihydroxylation, has become a standard method for this conversion.[3][4][5] Furthermore, the Sharpless asymmetric dihydroxylation utilizes a chiral ligand in conjunction with the OsO₄/NMMO system to achieve high enantioselectivity.[6][7][8]

Mechanism of NMMO in Osmium-Catalyzed Dihydroxylation:

The catalytic cycle begins with the [3+2] cycloaddition of osmium tetroxide to the alkene, forming an osmate ester. This intermediate is then hydrolyzed to yield the cis-diol and a reduced osmium(VI) species. NMMO subsequently re-oxidizes the osmium(VI) back to osmium(VIII), allowing the catalytic cycle to continue.[9][10]

Caption: Catalytic cycle of osmium-catalyzed dihydroxylation with NMMO.

Quantitative Data for Osmium-Catalyzed Dihydroxylation:

| Substrate | Reaction Type | Catalyst Loading (mol%) | NMMO (equiv) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Cyclohexene (B86901) | Upjohn | 1 | 1.1 | Acetone (B3395972)/H₂O | 18 | RT | 90 | [11] |

| 1-Octene | Upjohn | 0.5 | 1.5 | Acetone/H₂O/t-BuOH | 24 | RT | 85 | [3] |

| trans-Stilbene | Sharpless AD (AD-mix-β) | 0.2 | 1.5 | t-BuOH/H₂O | 12 | 0 | 97 | [12] |

| Styrene | Sharpless AD (AD-mix-α) | 0.2 | 1.5 | t-BuOH/H₂O | 6 | 0 | 94 | [13] |

Experimental Protocol: Upjohn Dihydroxylation of Cyclohexene

-

Reaction Setup: To a stirred solution of cyclohexene (1.0 mmol, 1.0 equiv) in a mixture of acetone (10 mL) and water (1 mL), add N-methylmorpholine N-oxide monohydrate (1.2 mmol, 1.2 equiv).

-

Catalyst Addition: To this mixture, add a 2.5% solution of osmium tetroxide in tert-butanol (B103910) (0.01 mmol, 0.01 equiv) dropwise at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (10 mL) and stir for 30 minutes. Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure cis-1,2-cyclohexanediol.[11]

Ruthenium-Catalyzed Oxidation of Alcohols

NMMO is also a highly effective co-oxidant for ruthenium-catalyzed oxidations, most notably with tetrapropylammonium (B79313) perruthenate (TPAP). This system provides a mild and selective method for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1][14] Under specific conditions, primary alcohols can be further oxidized to carboxylic acids.[4][5][6]

Mechanism of TPAP/NMMO Oxidation of Alcohols:

The catalytic cycle involves the oxidation of the alcohol by the Ru(VII) species (TPAP) to form the corresponding carbonyl compound and a reduced Ru(V) species. NMMO then re-oxidizes the Ru(V) back to the active Ru(VII) catalyst.[2][15][16]

Caption: Catalytic cycle of TPAP/NMMO oxidation of alcohols.

Quantitative Data for TPAP/NMMO Oxidations:

| Substrate | Product | TPAP (mol%) | NMMO (equiv) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Benzyl (B1604629) alcohol | Benzaldehyde | 5 | 1.5 | CH₂Cl₂ | 2 | RT | 95 | [14] |

| 1-Octanol | Octanal | 5 | 1.5 | CH₂Cl₂ | 3 | RT | 92 | [17] |

| Cinnamyl alcohol | Cinnamaldehyde | 5 | 1.5 | CH₂Cl₂ | 1 | RT | 98 | [1] |

| 1-Decanol | Decanoic acid | 5 | 3.0 (monohydrate) | CH₂Cl₂ | 12 | RT | 91 | [4][6] |

Experimental Protocol: TPAP/NMMO Oxidation of Benzyl Alcohol to Benzaldehyde

-

Reaction Setup: To a stirred solution of benzyl alcohol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (B109758) (10 mL) containing 4 Å molecular sieves (500 mg), add N-methylmorpholine N-oxide (1.5 mmol, 1.5 equiv).

-

Catalyst Addition: To this suspension, add tetrapropylammonium perruthenate (TPAP) (0.05 mmol, 0.05 equiv) in one portion.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by TLC until complete consumption of the starting material (typically 1-3 hours).

-

Work-up: Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with dichloromethane. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford pure benzaldehyde.[14]

Conclusion

N-Methylmorpholine N-oxide has proven to be an indispensable tool in modern organic synthesis, enabling a wide range of catalytic oxidation reactions with high efficiency and selectivity. Its role as a co-oxidant in osmium-catalyzed dihydroxylations and ruthenium-catalyzed alcohol oxidations has significantly advanced the accessibility of important synthetic intermediates. By understanding the fundamental principles of its reactivity and utilizing the detailed protocols provided, researchers can effectively harness the power of NMMO to streamline synthetic routes and develop novel molecular entities. The continued exploration of NMMO in conjunction with new catalytic systems promises to further expand its utility in the years to come.

References

- 1. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]

- 2. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. TPAP-Catalyzed Direct Oxidation of Primary Alcohols to Carboxylic Acids through Stabilized Aldehyde Hydrates [organic-chemistry.org]

- 5. Tetrapropylammonium Perruthenate - TPAP [organic-chemistry.org]

- 6. TPAP-catalyzed direct oxidation of primary alcohols to carboxylic acids through stabilized aldehyde hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Upjohn Dihydroxylation [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. UQ eSpace [espace.library.uq.edu.au]

- 16. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uwindsor.ca [uwindsor.ca]

Methodological & Application

Application Notes & Protocols: Dissolving Cellulose in N-Methylmorpholine N-oxide (NMMO) Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the dissolution of cellulose (B213188) in N-Methylmorpholine N-oxide (NMMO) monohydrate. The methodologies detailed below are compiled from established laboratory and industrial practices, offering a foundational guide for preparing cellulose solutions for various applications, including the formation of fibers, films, and gels.

Introduction

The dissolution of cellulose is a critical step in the regeneration of this abundant biopolymer for numerous applications. N-Methylmorpholine N-oxide (NMMO) is a highly effective direct solvent for cellulose, enabling the production of materials like Lyocell fibers through an environmentally more benign process compared to traditional methods.[1][2][3] The process relies on the ability of NMMO to disrupt the extensive hydrogen-bonding network within cellulose, leading to its dissolution.[1][4] NMMO is typically used as a monohydrate (NMMO·H₂O), containing approximately 13.3% water by weight, as this form effectively dissolves cellulose.[5][6][7]

The dissolution process is influenced by several key parameters, including temperature, water content, NMMO concentration, and the degree of polymerization of the cellulose.[7][8] Careful control of these parameters is essential to achieve a homogeneous solution and prevent the degradation of both the cellulose and the solvent.[8][9]

Experimental Data Summary

The following tables summarize key quantitative data from various studies on the dissolution of cellulose in NMMO.

Table 1: Typical Composition of Cellulose-NMMO Solutions

| Component | Laboratory Scale Concentration (wt%) | Commercial Dope (B7801613) Solution (wt%) | Reference(s) |

| Cellulose | 8 - 20% | 11 - 14% | [5] |

| NMMO | 75 - 85% | 76% | [5] |

| Water | 5 - 12% | 10 - 12% | [5] |

Table 2: Influence of Temperature and NMMO Concentration on Dissolution

| Dissolution Temperature (°C) | NMMO Concentration (%) | Dissolution Behavior | Key Findings | Reference(s) |

| 110 | 76 | Disintegrating dissolution | Reduced dissolution time and energy consumption. | [10] |

| 105 | 79 | Disintegrating dissolution | High-speed dissolution. | [10] |

| Lower Temperatures | Lower Concentrations | Swelling followed by dissolution | Increased processing time and energy. | [10] |

| 80 - 120 | Not specified | Effective dissolution for fiber extrusion | Standard operating range for dope extrusion. | [5][7] |

| 95 | Not specified | Effective for water distillation and dissolution | Used for preparing the dope for spinning. | [7] |

Detailed Experimental Protocol

This protocol outlines a general laboratory procedure for dissolving cellulose in NMMO monohydrate.

3.1. Materials and Equipment

-

Cellulose (e.g., dissolving pulp, microcrystalline cellulose)

-

N-Methylmorpholine N-oxide (NMMO) monohydrate (or a 50% aqueous solution)

-

Distilled or deionized water

-

Reaction vessel with mechanical stirring (e.g., a jacketed glass reactor)

-

Heating mantle or oil bath with temperature control

-

Vacuum pump (if starting from a more dilute NMMO solution)

-

Balance

-

Spatula and weighing paper

3.2. Step-by-Step Procedure

Method 1: Direct Dissolution with NMMO Monohydrate

This method is suitable when starting with solid NMMO monohydrate or a highly concentrated NMMO solution.

-

Preparation of NMMO Monohydrate: If you are starting with a more dilute NMMO solution (e.g., 50% aqueous solution), the water content must be reduced. This can be achieved by heating the solution under vacuum to evaporate the excess water until the concentration reaches that of the monohydrate (approximately 13.3% water).[12]

-

Heating the Solvent: Heat the NMMO monohydrate in the reaction vessel to a temperature between 85°C and 115°C with gentle stirring.[6][9] The melting point of NMMO monohydrate is around 74°C.[5]

-

Addition of Cellulose and Antioxidant: Once the NMMO is molten and at the desired temperature, gradually add the dried cellulose pulp and the antioxidant (e.g., 0.1-1 wt% propyl gallate based on cellulose weight) to the solvent while stirring.[11][12]

-

Dissolution: Continue stirring the mixture at the set temperature. The dissolution process can take from a few minutes to a couple of hours, depending on the cellulose source, particle size, and concentration.[9][12] A clear, viscous, and amber-colored solution indicates complete dissolution.[7]

-

Homogenization: For some applications, the resulting solution (dope) may need to be passed through a homogenizer to ensure complete uniformity.

Method 2: Slurry and Water Evaporation Method

This method is often used in larger-scale preparations and starts with a more dilute NMMO solution.

-

Slurry Preparation: Prepare a slurry by mixing the cellulose pulp with a 50% aqueous NMMO solution at a moderate temperature (e.g., 40-80°C).[11][13] An antioxidant and other additives can also be incorporated at this stage.[13] This initial step allows the cellulose to swell, which facilitates subsequent dissolution.[5]

-

Water Removal: Transfer the slurry to a reactor equipped for vacuum distillation. Heat the mixture to around 90-95°C under reduced pressure to evaporate the excess water.[7][13]

-

Dissolution: As the water is removed and the NMMO concentration increases to approximately 79% or higher, the cellulose will begin to dissolve.[5] Continue heating and stirring under vacuum until the desired final composition (typically around 10-12% water) is reached and the cellulose is fully dissolved, forming a homogeneous dope.[5][13]

-

Final Processing: The resulting solution can then be filtered and transferred for further processing, such as fiber spinning.[13]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the dissolution of cellulose in NMMO monohydrate.

Caption: Workflow for dissolving cellulose in NMMO.